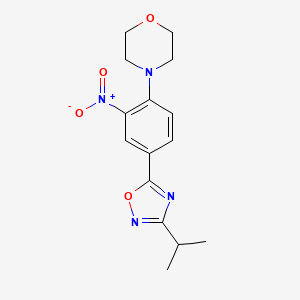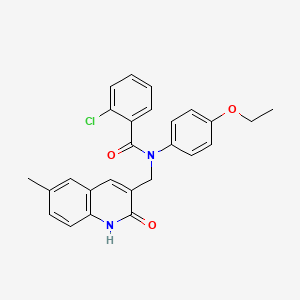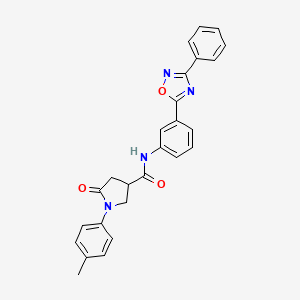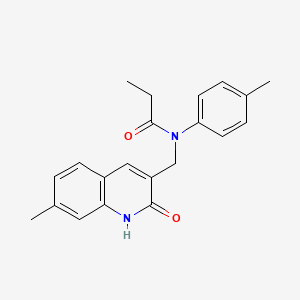
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide, also known as HMQP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMQP belongs to the class of quinoline derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is not fully understood. However, it is believed that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide exerts its pharmacological effects by inhibiting various cellular pathways. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been found to have various biochemical and physiological effects. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has also been found to inhibit the growth of bacteria by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide in lab experiments include its potent pharmacological properties, its ability to inhibit various cellular pathways, and its broad-spectrum antibacterial activity. However, the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide. One potential direction is to investigate the potential of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide and to identify potential targets for its pharmacological effects. Furthermore, the development of more efficient synthesis methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide could facilitate its use in future studies.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves the reaction of 2-hydroxy-7-methylquinoline with p-tolyl isocyanate and propionyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been found to reduce inflammation in animal models of inflammatory bowel disease and arthritis. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has also demonstrated potent antibacterial activity against various gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-20(24)23(18-9-6-14(2)7-10-18)13-17-12-16-8-5-15(3)11-19(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULYRBFBHNXODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

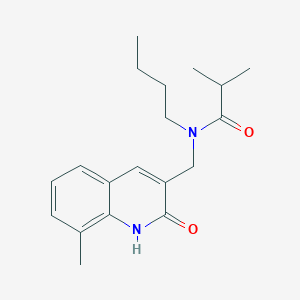
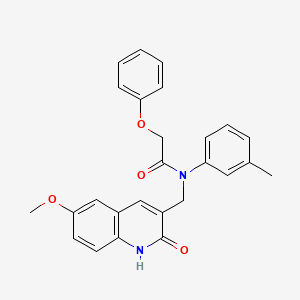

![4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
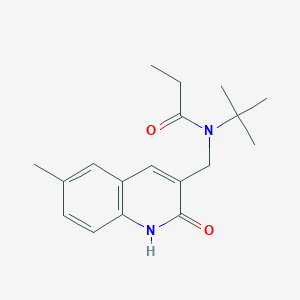
![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
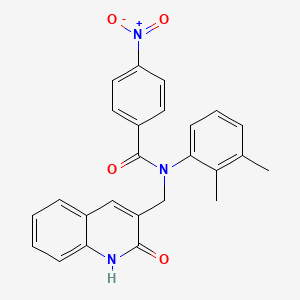
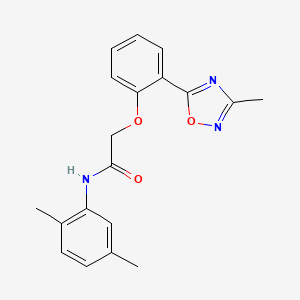
![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)
